molecular formula C17H14N4O3 B13363048 methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate

methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate

Cat. No.: B13363048
M. Wt: 322.32 g/mol
InChI Key: BAKGELWIAAEQCE-UHFFFAOYSA-N
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Description

Methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate is a complex organic compound that features a pyrazole and pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 6-(1H-pyrazol-1-yl)-3-pyridinecarboxylic acid with 4-aminobenzoic acid methyl ester under specific conditions. The reaction is often carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyrazole and pyridine moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate: Unique due to its specific substitution pattern and combination of functional groups.

    Pyrazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

    Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.

Uniqueness

This compound stands out due to its dual presence of pyrazole and pyridine rings, which confer unique chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

methyl 4-[(6-pyrazol-1-ylpyridine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C17H14N4O3/c1-24-17(23)12-3-6-14(7-4-12)20-16(22)13-5-8-15(18-11-13)21-10-2-9-19-21/h2-11H,1H3,(H,20,22)

InChI Key

BAKGELWIAAEQCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3

Origin of Product

United States

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